Phenanthrene, ethyl-

Catalog No.
S3319832
CAS No.
30997-38-7
M.F
C16H14
M. Wt
206.28 g/mol
Availability
In Stock
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Phenanthrene, ethyl-

CAS Number

30997-38-7

Product Name

Phenanthrene, ethyl-

IUPAC Name

1-ethylphenanthrene

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C16H14/c1-2-12-7-5-9-16-14-8-4-3-6-13(14)10-11-15(12)16/h3-11H,2H2,1H3

InChI Key

KAXRXNJKBMDQHE-UHFFFAOYSA-N

SMILES

CCC1=C2C=CC3=CC=CC=C3C2=CC=C1

Canonical SMILES

CCC1=C2C=CC3=CC=CC=C3C2=CC=C1

Phenanthrene, ethyl- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C14H10C_{14}H_{10}. It consists of three fused benzene rings and exhibits a crystalline structure that can appear colorless or yellow. Ethyl-phenanthrene is characterized by the addition of an ethyl group to the phenanthrene framework, altering its chemical properties and reactivity. Phenanthrene itself is known for its applications in various industries, including the production of dyes, plastics, pesticides, and pharmaceuticals. It is also a natural product found in coal tar and certain plant species, particularly in the Orchidaceae family .

The reactions involving phenanthrene typically occur at the 9 and 10 positions of the molecule. Key reactions include:

  • Oxidation: Conversion to phenanthrenequinone using chromic acid.
  • Reduction: Formation of 9,10-dihydrophenanthrene through hydrogenation.
  • Halogenation: Electrophilic substitution leading to brominated derivatives such as 9-bromophenanthrene.
  • Sulfonation: Production of phenanthrenesulfonic acids via treatment with sulfuric acid .

For ethyl-phenanthrene specifically, reactions may include alkylation or acylation processes where the ethyl group influences the reactivity at the aromatic sites.

Phenanthrene has been studied for its biological effects, particularly regarding its potential carcinogenicity. While it is not classified as a confirmed human carcinogen by the International Agency for Research on Cancer (IARC), animal studies have indicated that it may induce genetic mutations and sister chromatid exchanges in mammalian cells. Furthermore, phenanthrene derivatives can exhibit phototoxicity and may cause skin allergies upon exposure .

Several methods exist for synthesizing phenanthrene derivatives, including ethyl-phenanthrene:

  • Bardhan–Sengupta Synthesis: This classic method involves electrophilic aromatic substitution using diphosphorus pentoxide to form phenanthrene from simpler aromatic precursors.
  • Palladium-Catalyzed Reactions: Recent advancements have introduced palladium-catalyzed reactions that allow for efficient synthesis of phenanthrene derivatives from aryl iodides and ortho-bromobenzoyl chlorides in a one-pot process .
  • Photochemical Methods: Certain diarylethenes can be photochemically converted into phenanthrenes through reactions like the Mallory reaction .

Ethyl-phenanthrene has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis.
  • Material Science: Used in creating functional materials due to its unique electronic properties.
  • Dyes and Pigments: Employed in producing organic dyes owing to its vibrant color characteristics.

Phenanthrene derivatives are also explored for their roles in organic electronics and as fluorescent probes in biochemical assays .

Studies on the interactions of phenanthrene derivatives, including ethyl-phenanthrene, have focused on their reactivity with biological molecules and other organic compounds. For instance:

  • Reactivity with Diazo Compounds: Ethyl diazoacetate has been shown to react with phenanthrene derivatives, leading to various products that can be characterized by NMR spectroscopy .
  • Environmental Interactions: Phenanthrenes are known to interact with various environmental matrices, influencing their bioavailability and toxicity profiles .

Ethyl-phenanthrene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
AnthraceneFour fused benzene ringsMore linear structure; less stable than phenanthrene
PyreneFour fused benzene ringsExhibits different fluorescence properties; used in sensors
FluoreneTwo fused benzene ringsSimpler structure; used in organic light-emitting diodes
PhenanthrolinePhenanthrene with nitrogenContains nitrogen atoms; used in coordination chemistry

Ethyl-phenanthrene stands out due to its specific ethyl substitution which modifies its chemical reactivity compared to these similar compounds. The presence of the ethyl group can influence both physical properties such as solubility and chemical behavior during reactions.

XLogP3

5.6

Other CAS

30997-38-7

Wikipedia

Phenanthrene, ethyl-

Dates

Last modified: 02-18-2024

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